![molecular formula C8H9BrS B599528 5-Bromo-2-methylthioanisole CAS No. 142994-01-2](/img/structure/B599528.png)
5-Bromo-2-methylthioanisole
Overview
Description
5-Bromo-2-methylthioanisole is a chemical compound with the molecular formula C8H9BrS . It has a molecular weight of 217.13 g/mol . The IUPAC name for this compound is 4-bromo-1-methyl-2-methylsulfanylbenzene .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylthioanisole includes a bromine atom (Br), a sulfur atom (S), and a methyl group (CH3) attached to a benzene ring . The InChI representation of the molecule isInChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has a topological polar surface area of 25.3 Ų . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the molecule are both 215.96083 g/mol .Scientific Research Applications
Proteomics Research
5-Bromo-2-methylthioanisole: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In organic chemistry, 5-Bromo-2-methylthioanisole serves as a building block for the synthesis of various organic compounds. Its bromine atom is reactive and can be used to introduce other functional groups through substitution reactions, which is fundamental in creating complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
This compound finds applications in medicinal chemistry for drug discovery and development. It can be used to synthesize molecules with potential therapeutic properties, particularly in the design of novel drug candidates that target specific biological pathways .
properties
IUPAC Name |
4-bromo-1-methyl-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYDFNXIOKYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674922 | |
Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylthioanisole | |
CAS RN |
142994-01-2 | |
Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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